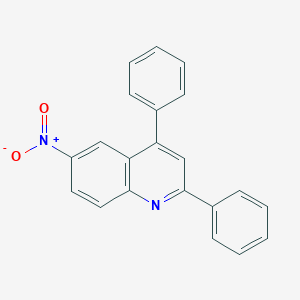
6-Nitro-2,4-diphenyl-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-2,4-diphenyl-quinoline, also known as this compound, is a useful research compound. Its molecular formula is C21H14N2O2 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of 6-Nitro-2,4-diphenyl-quinoline
The synthesis of 6-NO2-DPQ typically involves multi-step reactions that include cyclization and functionalization processes. The compound can be synthesized through the reaction of 2-amino-5-nitrobenzophenone with acetyl acetone or ethyl acetoacetate, followed by reduction and cross-coupling reactions. These synthetic pathways have been optimized to improve yields and reduce side products, making the process more efficient .
Biological Applications
Anticancer Activity
6-NO2-DPQ has shown significant anticancer properties against various cancer cell lines. Studies indicate that quinoline derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, derivatives of quinoline have demonstrated effectiveness against human ovarian cancer (OVCAR-8), lung cancer (A549), and colon cancer (HCT 116) cell lines with IC50 values often below 5 μM . The mechanism of action typically involves inducing cell cycle arrest and promoting apoptosis in cancer cells.
Antimicrobial Properties
Quinoline derivatives, including 6-NO2-DPQ, have been investigated for their antibacterial and antiviral activities. Research has highlighted their efficacy against a range of pathogens, including strains of bacteria and viruses such as HIV and Zika virus. The compound's structure allows it to interact with biological targets effectively, leading to inhibition of microbial growth .
Photophysical Properties
The photophysical characteristics of 6-NO2-DPQ make it suitable for applications in fluorescence-based assays and bio-imaging. The compound exhibits strong absorption and emission properties due to its conjugated structure, which can be tuned through substitution patterns. Its ability to serve as a fluorescent probe is particularly valuable in studies involving DNA interactions and cellular imaging .
Material Science Applications
In materials science, quinoline derivatives like 6-NO2-DPQ are explored for their potential use in organic light-emitting diodes (OLEDs) and as phosphorescent complexes in sensors. The unique electronic properties imparted by the nitro group enhance the compound's performance in optoelectronic devices .
Case Studies
-
Anticancer Activity Study
A study evaluated the anticancer effects of various quinoline derivatives on MCF-7 breast cancer cells. Among these, 6-NO2-DPQ exhibited significant growth inhibition with a GI50 value of approximately 6.22 µM, demonstrating its potential as a therapeutic agent . -
Fluorescent Probes for Bio-imaging
Research has shown that quinoline derivatives can be effectively used as fluorescent probes for bio-imaging applications. The modification of 6-NO2-DPQ to enhance water solubility and biocompatibility has been successful, making it a candidate for use in live-cell imaging studies .
特性
CAS番号 |
138432-74-3 |
|---|---|
分子式 |
C21H14N2O2 |
分子量 |
326.3 g/mol |
IUPAC名 |
6-nitro-2,4-diphenylquinoline |
InChI |
InChI=1S/C21H14N2O2/c24-23(25)17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(22-20)16-9-5-2-6-10-16/h1-14H |
InChIキー |
LXGCTGNEHPKAOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
同義語 |
6-Nitro-2,4-diphenyl-quinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















